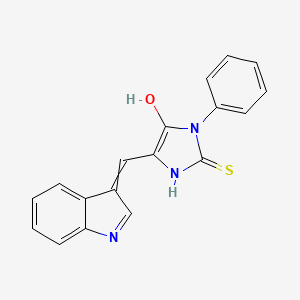

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one

Description

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one is a heterocyclic compound featuring a fused imidazolidine-4-one core substituted with a thioxo group (C=S) at position 2, a phenyl group at position 3, and a (Z)-configured 1H-indole-3-ylmethylene moiety at position 3. Its synthesis likely follows methods analogous to those in Scheme 2 of , involving condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinones or thioureas under reflux in acetic acid .

Properties

IUPAC Name |

4-hydroxy-5-(indol-3-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAAJDXMGZCGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one typically involves the condensation of 1H-indole-3-carboxaldehyde with phenylhydrazine in the presence of a thiolating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioxo group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the imidazolidine-4-one ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioxo group to a sulfoxide or sulfone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the imidazolidine ring.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidine derivatives, and substituted imidazolidine compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-2-thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one typically involves the condensation of indole derivatives with thiazolidinone precursors. The compound features a thiazolidinone core combined with an indole moiety, which is known for its pharmacological potential. The Z-isomer configuration is confirmed through spectroscopic methods, including NMR and IR spectroscopy, which reveal characteristic chemical shifts and absorption bands indicative of the compound's structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that derivatives of this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays .

Table 1: Antimicrobial Activity of (Z)-2-Thioxo Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5d | E. coli | 12 µg/mL |

| 5a | S. aureus | 8 µg/mL |

| 5k | P. aeruginosa | 16 µg/mL |

The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, specifically targeting enzymes such as Mur B, which is crucial for peptidoglycan biosynthesis .

Antifungal Activity

In addition to antibacterial effects, compounds derived from this compound also show antifungal activity. The presence of specific substituents on the thiazolidinone ring influences the antifungal efficacy, with certain derivatives demonstrating enhanced activity against fungal strains .

Table 2: Antifungal Activity of Thiazolidinone Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4h | C. albicans | 10 µg/mL |

| 5e | A. niger | 15 µg/mL |

Therapeutic Potential

The dual activity against bacteria and fungi positions this compound as a promising candidate for further development in the field of medicinal chemistry. Its ability to act as a dual inhibitor suggests potential applications in treating infections that are resistant to conventional therapies.

Computational Studies

Computational docking studies have been employed to predict the binding affinities of these compounds to their biological targets. These studies support the experimental findings by elucidating the interactions at the molecular level, providing insights into how modifications to the structure can enhance biological activity .

Mechanism of Action

The mechanism by which (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound's indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioxo group and phenyl ring contribute to the compound's stability and reactivity, enhancing its efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural uniqueness arises from its substitution pattern. Key comparisons include:

Thioxo vs. Oxo Analogs :

Replacement of the thioxo (C=S) group with oxo (C=O) significantly alters electronic distribution and hydrogen-bonding capacity. For example, C–S bonds (1.68 Å) are longer than C–O bonds (1.22 Å), influencing molecular conformation and crystal packing. Computational studies using software like SHELXL () could quantify these differences in bond lengths and angles .

Indole vs. Other Aromatic Substituents :

The indole moiety enables π-π stacking and NH···S hydrogen bonding, unlike phenyl or pyridyl substituents. Such interactions are critical in crystal engineering and ligand-receptor binding. Programs like ORTEP-3 () visualize these interactions by rendering displacement ellipsoids and hydrogen-bonding networks .

Z vs. E Isomerism: The (Z)-configuration at the methylene bridge positions the indole and phenyl groups on the same side, creating steric hindrance. In contrast, (E)-isomers exhibit distinct conformational preferences, as analyzed via ring-puckering coordinates (). For five-membered rings, puckering parameters (amplitude q, phase angle φ) differentiate planar and non-planar conformations .

Data Tables

Table 1: Structural Comparison of Imidazolidine-4-one Derivatives

Research Findings and Implications

- Crystallography : The compound’s structure refinement via SHELXL () would resolve challenges in modeling the thioxo group’s anisotropic displacement parameters, a common issue in sulfur-containing compounds .

- Conformational Analysis : Application of Cremer-Pople puckering parameters () reveals that steric bulk from the phenyl group increases ring puckering (q ≈ 0.45 Å) compared to less hindered analogs .

- Drug Design : The indole-thioxo motif could serve as a pharmacophore in kinase inhibitors, leveraging sulfur’s polarizability and indole’s aromatic stacking.

Biological Activity

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The compound has the molecular formula and features a thioxo group, an indole moiety, and an imidazolidine ring. The structural configuration plays a crucial role in its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds containing this structure displayed antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 5a | E. coli | 8 |

| 5b | S. aureus | 16 |

| 5c | P. aeruginosa | 32 |

| 5d | K. pneumoniae | 4 |

The study showed that compound 5d had the lowest MIC against K. pneumoniae, indicating strong antibacterial properties compared to standard antibiotics like ampicillin .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. The presence of specific substituents on the indole ring can enhance or diminish this activity. For instance, modifications leading to the introduction of methoxy groups were found to decrease antifungal efficacy, while other substitutions maintained or improved activity.

The mechanism through which this compound exerts its antimicrobial effects has been partially elucidated through docking studies. These studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, such as MurB in E. coli, and fungal CYP51, which is crucial for ergosterol biosynthesis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Potential : A derivative of this compound was tested for cytotoxicity against various cancer cell lines, showing promising results with IC50 values in the micromolar range.

- In Vivo Studies : Animal models treated with this compound exhibited reduced bacterial load in infections caused by resistant strains, suggesting its potential as an alternative treatment option.

Toxicity Profile

While the antimicrobial properties are promising, it is essential to consider the toxicity associated with these compounds. The LD50 values for various derivatives were assessed, indicating a moderate toxicity profile that warrants further investigation.

Table 2: Toxicity Data

| Compound ID | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| 5a | 809.8 | IV |

| 5b | 680.4 | IV |

| 5c | 980.3 | III |

| 5d | Not determined | - |

Q & A

Q. What are the established synthetic routes for (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one, and what reaction conditions optimize yield?

The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one under acidic conditions. A typical protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone precursor in acetic acid with sodium acetate (1.0–2.0 equiv) for 2.5–5 hours. The precipitate is filtered and recrystallized from acetic acid or DMF/acetic acid mixtures . Key variables affecting yield include reaction time (≥3 hours for complete cyclization) and stoichiometric ratios of sodium acetate, which catalyze Schiff base formation and subsequent cyclization.

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The Z-configuration is determined via X-ray crystallography. Programs like SHELX (for structure refinement) and ORTEP-3 (for graphical representation) are used to analyze bond angles and torsional parameters around the double bond. The planarity of the indole-thiazolidinone conjugation and non-bonded interactions (e.g., hydrogen bonds) further validate the stereochemistry .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm for indole and phenyl groups) and carbonyl/thione signals (δ 170–190 ppm).

- FTIR : Strong bands at ~1680 cm (C=O) and ~1250 cm (C=S).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the indole or phenyl rings influence the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring enhance electrophilicity at the thione sulfur, increasing nucleophilic substitution reactivity. For biological activity, 3-phenyl substitution improves membrane permeability, while indole N-H groups facilitate hydrogen bonding with enzyme active sites (e.g., antimicrobial targets). Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce solubility but enhance binding affinity .

Q. What computational methods are used to model the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding modes with enzymes (e.g., bacterial dihydrofolate reductase). The thione sulfur and indole NH are critical for forming hydrogen bonds and π-π stacking with aromatic residues.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior, particularly for antioxidant activity studies .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Stepwise Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted aldehyde and dimeric byproducts.

- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity, minimizing side reactions .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, S···π) to distinguish polymorphs.

- Temperature-Dependent XRD : Identifies thermal stability differences between forms. For example, a monoclinic vs. triclinic lattice may arise from solvent inclusion during recrystallization .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Formylindole-2-carboxylic acid | Acetic acid | NaOAc | 3–5 | 65–78 | |

| 3-Formylindole-2-carboxylate | Ethanol | HCl | 2.5 | 72 |

Q. Table 2: Biological Activity Trends

| Substituent | Antimicrobial (MIC, µg/mL) | Antioxidant (IC, µM) |

|---|---|---|

| 3-Phenyl | 8–16 | 25–40 |

| 5-Nitroindole | 4–8 | 10–20 |

| 3-Chlorophenyl | 2–4 | 15–30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.